
SR 146131
Übersicht
Beschreibung
SR 146131 ist ein potenter, oral verfügbarer und selektiver Nichtpeptid-Agonist des Cholecystokinin-1-Rezeptors. Diese Verbindung wurde umfassend auf ihre Fähigkeit untersucht, mit dem Cholecystokinin-1-Rezeptor zu interagieren, der eine entscheidende Rolle bei verschiedenen physiologischen Prozessen spielt, darunter Verdauung und Sättigung .
Vorbereitungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Eine der Syntheserouten beinhaltet die Kondensation von 3,5-Dimethylbenzaldehyd mit Ethylazidoacetat in ethanolischem Natriumethoxid, gefolgt von thermischer Cyclisierung zur Bildung des Azidocinnamatesters. Dieser Zwischenstoff wird dann durch eine Reihe von Reaktionen weiterverarbeitet, darunter Bromierung, Kondensation mit Thioharnstoff und Kupplung mit Indolsäure, um das Endprodukt zu erhalten .
Vorbereitungsmethoden
The synthesis of SR 146131 involves several steps, starting with the preparation of intermediate compounds. One of the synthetic routes includes the condensation of 3,5-dimethylbenzaldehyde with ethyl azidoacetate in ethanolic sodium ethoxide, followed by thermal cyclization to form the azidocinnamate ester. This intermediate is then further processed through a series of reactions, including bromination, condensation with thiourea, and coupling with indole acid to yield the final product .
Analyse Chemischer Reaktionen
SR 146131 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kalium-tert-butoxid durchgeführt werden.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Gastrointestinal Disorders
Due to its role in enhancing gastrointestinal motility and secretion, SR 146131 shows promise in treating various digestive disorders. Its ability to stimulate inositol phosphate production and increase intracellular calcium levels makes it a candidate for conditions like functional dyspepsia and obesity-related gastrointestinal issues .
Metabolic Diseases
Research indicates that this compound may play a role in appetite regulation and energy balance, suggesting potential applications in obesity management. By modulating CCK1R activity, it could influence satiety signals, thereby aiding weight loss efforts .
Research Findings
In Vitro Studies
In vitro experiments have demonstrated that this compound can induce significant intracellular signaling through CCK1R activation. For example, in NIH-3T3 cells expressing human CCK1R, this compound stimulated calcium oscillations at subnanomolar concentrations . Additionally, it has been shown to enhance the expression of immediate early genes involved in cellular signaling pathways .
Binding Studies
Binding affinity studies reveal that this compound's interaction with CCK1R is influenced by cholesterol levels, affecting receptor conformation and ligand binding dynamics. This highlights the importance of considering lipid environments when evaluating receptor pharmacology .
Case Studies
Clinical Trials
While specific clinical trials involving this compound have been limited, preliminary studies indicate its potential effectiveness in modulating symptoms associated with gastrointestinal disorders. For instance, animal models have shown that administration of this compound can attenuate deficits induced by amphetamines, suggesting implications for treating conditions related to dopamine dysregulation .
Research Implications
Findings from various studies underscore the potential of this compound as a valuable tool for elucidating the mechanisms underlying CCK receptor signaling and its broader implications in metabolic health. The compound's ability to enhance endogenous signaling pathways presents opportunities for developing novel therapeutic strategies targeting metabolic and digestive health.
Wirkmechanismus
SR 146131 exerts its effects by binding to the cholecystokinin 1 receptor, a G protein-coupled receptor. This binding activates the receptor, leading to a series of intracellular events, including the release of calcium ions and the formation of inositol phosphate. These events ultimately result in the physiological effects associated with cholecystokinin 1 receptor activation .
Vergleich Mit ähnlichen Verbindungen
SR 146131 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Nichtpeptid-Agonist des Cholecystokinin-1-Rezeptors. Ähnliche Verbindungen umfassen:
CCK-8: Ein Peptidagonist des Cholecystokinin-Rezeptors.
Devazepide: Ein selektiver Antagonist des Cholecystokinin-1-Rezeptors.
Lorglumide: Ein weiterer Antagonist des Cholecystokinin-1-Rezeptors.
Im Vergleich zu diesen Verbindungen bietet this compound den Vorteil, oral verfügbar zu sein und eine Nichtpeptidstruktur zu haben, was in der Arzneimittelentwicklung von Vorteil sein kann .
Biologische Aktivität
SR 146131 is a potent, selective agonist of the cholecystokinin type 1 (CCK1) receptor, a G-protein-coupled receptor (GPCR) that plays a significant role in various physiological processes, including digestion and appetite regulation. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
This compound exhibits its biological activity primarily through its interaction with the CCK1 receptor. Key findings from research studies include:
- Binding Affinity : this compound has an IC50 value of 0.56 nM for inhibiting the binding of [125I]-Bolton Hunter-sulfated cholecystokinin octapeptide (CCK-8S) to the CCK1 receptor, demonstrating high potency and selectivity (300-fold) over the CCK2 receptor .
- Agonistic Activity : In vitro studies using NIH-3T3 cells expressing the human recombinant CCK1 receptor showed that this compound acts as a full agonist, with an EC50 value of 1.38 nM for intracellular calcium release. This is comparable to CCK-8S, indicating that this compound can effectively stimulate cellular responses .
- Signal Transduction : The compound stimulates inositol monophosphate formation (EC50 = 18 nM) and induces calcium oscillations at subnanomolar concentrations. It also partially activates mitogen-activated protein kinase pathways and enhances the expression of immediate early genes such as krox 24 .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other known CCK agonists:
Compound | IC50 (nM) | EC50 Calcium Release (nM) | Selectivity (CCK1/CCK2) |
---|---|---|---|
This compound | 0.56 | 1.38 | 300-fold |
CCK-8S | - | comparable to this compound | - |
Devazepide | - | Antagonist | - |
Case Studies and Research Findings
Research has highlighted several important aspects of this compound's biological activity:
- In Vitro Studies : In cell lines such as CHP212 and IMR32 neuroblastoma cells, which express CCK1 receptors, this compound demonstrated partial agonistic behavior on calcium release and inositol monophosphate formation .
- Receptor Interaction Models : Molecular dynamics simulations suggest that both this compound and natural ligands like cholecystokinin share a common binding site within the CCK1 receptor, which is critical for their agonistic effects .
- Physiological Implications : The activation of CCK1 receptors by this compound may have implications in appetite regulation and digestive processes, as evidenced by studies showing that CCK peptides can reduce meal size and influence feeding behavior .
Eigenschaften
IUPAC Name |
2-[2-[[4-(4-chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl]-5,7-dimethylindol-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36ClN3O5S/c1-18-12-19(2)30-21(13-18)14-24(36(30)17-28(37)38)31(39)35-32-34-29(22-15-26(41-4)23(33)16-25(22)40-3)27(42-32)11-10-20-8-6-5-7-9-20/h12-16,20H,5-11,17H2,1-4H3,(H,37,38)(H,34,35,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDFTMICKVDYLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(N2CC(=O)O)C(=O)NC3=NC(=C(S3)CCC4CCCCC4)C5=CC(=C(C=C5OC)Cl)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047370 | |
Record name | (2-{[4-(4-Chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl}-5,7-dimethyl-1H-indol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221671-61-0 | |
Record name | (2-{[4-(4-Chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl}-5,7-dimethyl-1H-indol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.